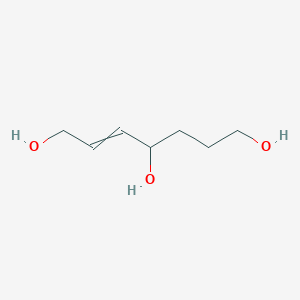

Hept-2-ene-1,4,7-triol

Description

Properties

CAS No. |

59742-70-0 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

hept-2-ene-1,4,7-triol |

InChI |

InChI=1S/C7H14O3/c8-5-1-3-7(10)4-2-6-9/h1,3,7-10H,2,4-6H2 |

InChI Key |

XNTAENBZPPCFMK-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(C=CCO)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of (4S,5S,6R,E)-3,5-Dimethyl-6-vinylhept-2-ene-1,4,7-triol

The title compound was synthesized via reductive cleavage of benzyl ethers from (4S,5S,6R,E)-1-(benzyloxy)-6-[(benzyloxy)methyl]-3,5-dimethylocta-2,7-dien-4-ol using a lithium naphthalenide system. Critical parameters include:

- Reagent system : 2.51 g lithium metal with 69.5 g naphthalene in 300 ml THF

- Reaction time : 3 h at room temperature

- Workup : Sequential quenching with methanol, aqueous HCl, and extraction with ethyl acetate

- Yield : 63% after column chromatography

The stereochemical outcome was confirmed through X-ray crystallography (Flack parameter = 0.01(8)) and matched the configuration reported for natural curvicollides. This method demonstrates excellent functional group tolerance, preserving the labile vinyl group while cleaving both benzyl ethers simultaneously.

Stereochemical Control via Catalytic Asymmetric Rearrangement

The stereotriade was established through a tandem catalytic process:

Gosteli–Claisen rearrangement :

Diastereoselective reduction :

This sequential approach highlights the importance of Lewis acid catalysis in constructing contiguous stereocenters, with the copper-box catalyst inducing >98% enantiomeric excess in the initial rearrangement step.

Diels-Alder Cycloaddition Strategies

Thiabicyclo[2.2.1]hept-5-ene-7-oxide Precursors

The Diels-Alder reaction between 3,4-diarylthiophenes and vinylsulfonic acid esters provides access to functionalized bicyclic intermediates:

General conditions :

- Dienophile: 4-Hydroxyphenyl ethenesulfonate (8k)

- Solvent: Toluene/THF (3:1)

- Temperature: 110°C (sealed tube)

- Reaction time: 72 h

Representative yields :

| Thiophene | Dienophile | Product | Yield (%) | |

|---|---|---|---|---|

| 1a | 8k | 10a | 32 | |

| 1d | 8k | 13 | 55 | |

| 1e | 8m | 14 | 49 |

The endo selectivity (>95%) observed in these cycloadditions is crucial for subsequent ring-opening reactions to access triol derivatives. Computational modeling suggests that steric interactions between the thiophene substituents and dienophile dictate the transition state geometry.

Post-Cycloaddition Modifications

Key transformations of Diels-Alder adducts include:

Epoxidation :

Nucleophilic ring-opening :

Epoxide Ring-Opening Methodologies

Synthesis of Epoxide Intermediates

Two distinct approaches to epoxide precursors were developed:

Method A (Chlorohydrin route) :

Method B (Diacetate route) :

The diacetate route proved superior due to easier workup and reduced side reactions. NMR analysis confirmed stereochemical outcomes through characteristic coupling constants (W = 2.3 Hz between H-1 and H-3).

Nucleophilic Opening Reactions

Epoxide (1S,5S,6R)-4 was reacted with various nucleophiles under optimized conditions:

Sulfur nucleophiles :

- Thiophenol: 82% yield (product 34)

- 4,5-Dihydrothiazol-2-ylthiol: 60% yield (35)

- 1H-Benzo[d]imidazol-2-ylthiol: 35% yield (37)

Oxygen nucleophiles :

- Methanol: 75% yield (28)

- Ethanol: 68% yield (29)

- Water: 89% yield (1)

Notably, the use of (Me3Si)2S/n-Bu4N+F− in THF prevented undesired addition to the isopropenyl double bond, enabling clean synthesis of thioether derivatives.

Analytical Characterization

Crystallographic Data

Single-crystal X-ray analysis of 3,5-dimethyl-6-vinylthis compound revealed:

- Space group : P212121

Unit cell parameters :

- a = 6.9233(3) Å

- b = 11.0464(5) Å

- c = 17.3221(8) Å

- α = β = γ = 90°

Hydrogen bonding network :

- O1–H1···O3 (2.712 Å)

- O3–H3···O2 (2.689 Å)

- O2–H2···O1 (2.705 Å)

This three-dimensional network stabilizes the molecular conformation and confirms the E-configuration of the C2 double bond.

Spectroscopic Correlations

Key NMR features for structural assignment:

1H NMR (400 MHz, CDCl3) :

- δ 5.85 (dd, J = 15.4, 6.2 Hz, H-2)

- δ 5.56 (dd, J = 15.4, 8.8 Hz, H-3)

- δ 4.22 (m, H-4)

- δ 3.78 (dd, J = 11.2, 4.6 Hz, H-1)

13C NMR (100 MHz, CDCl3) :

- δ 134.5 (C-2)

- δ 128.7 (C-3)

- δ 76.4 (C-4)

- δ 72.1 (C-1)

The vinyl group shows characteristic coupling patterns (J = 10.8 Hz between H-6 and H-7), confirming regiochemical control during synthesis.

Comparative Analysis of Methodologies

Table 1. Efficiency comparison of synthetic routes

The epoxide ring-opening method offers superior scalability and functional group tolerance, while the reductive cleavage approach provides exceptional stereochemical control for complex targets. Diels-Alder strategies enable rapid construction of molecular complexity but require careful optimization of electronic effects in the diene/dienophile pair.

Chemical Reactions Analysis

Types of Reactions: Hept-2-ene-1,4,7-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The double bond can be reduced to form heptane-1,4,7-triol using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

Reduction: H2 gas with palladium on carbon (Pd/C) catalyst.

Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products:

Oxidation: Formation of hept-2-en-1-one, hept-2-en-4-one, and hept-2-en-7-one.

Reduction: Formation of heptane-1,4,7-triol.

Substitution: Formation of hept-2-en-1,4,7-trichloride.

Scientific Research Applications

Hept-2-ene-1,4,7-triol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hept-2-ene-1,4,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for potential interactions with enzymes and receptors, modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Linear Unsaturated Triols

(a) (E,R)- and (E,S)-3,7-Dimethyl-oct-2-ene-1,6,7-triol

- Structure : Features a methyl-substituted octene backbone with hydroxyl groups at positions 1, 6, and 7 and stereochemical variations (6:4 ratio of R/S isomers).

- Synthesis : Produced via enzymatic hydrolysis of glycosides using cellulase, yielding isomers confirmed by optical rotation ([α]²⁷D +3.2) .

- Key Differences : Methyl groups at C3 and C7 enhance hydrophobicity compared to Hept-2-ene-1,4,7-triol. Stereochemistry impacts biological activity and interaction with enzymes.

(b) (2E,6S)-3,7-Dimethyloct-2-ene-1,6,7-triol

- Structure : Similar to the above but with a defined (2E,6S) configuration.

- Nomenclature: Multiple registry numbers (e.g., 63955-78-2, 67800-87-7) highlight its recognition in chemical databases .

- Applications : Serves as a chiral building block in asymmetric synthesis due to its stereospecific hydroxyl groups.

(c) Tetradeca-4,12-diene-8,10-diyne-1,6,7-triol

- Structure : A longer-chain triol (C14) with conjugated dienes, diynes, and hydroxyls at positions 1, 6, and 5.

- Applications: Used in pharmaceutical research as an intermediate for novel therapeutics, leveraging its complex functional groups .

Cyclic Triols: Fungal-Derived Cycloneranes

(a) 10-Cycloneren-3,5,7-triol and Related Compounds

- Source: Isolated from marine fungi like Trichoderma harzianum and T. citrinoviride .

- Structure : Cyclic sesquiterpenes with a five-membered ring and hydroxyl groups at positions 3, 5, and 6.

- Biosynthesis : Derived from cyclonerane skeletons via O-methylation or isomerization (e.g., 45 and 46 in ).

- Key Differences : Cyclic frameworks reduce conformational flexibility compared to linear this compound, affecting solubility and bioactivity.

Steroidal Triols: Ergosta Derivatives

- Example : (2β,3α,14ξ,22E)-Ergosta-7,22-diene-2,3,9-triol

- Structure : A steroid with hydroxyls at C2, C3, and C9 and conjugated double bonds.

Comparative Data Table

Key Research Findings

- Stereochemical Impact : Isomerism in 3,7-dimethyloct-2-ene triols (e.g., and ) significantly alters their physical properties and bioactivity, underscoring the importance of stereochemistry in drug design.

- Natural vs. Synthetic Sources : Fungal-derived cyclic triols () exhibit unique bioactivities linked to their ecological roles, while synthetic analogs () prioritize structural complexity for pharmaceutical exploration.

- Functional Group Diversity : Diyne groups in Tetradeca-4,12-diene-8,10-diyne-1,6,7-triol enable click chemistry applications, absent in simpler triols like this compound .

Q & A

Q. What synthetic methodologies are recommended for Hept-2-ene-1,4,7-triol, and how can reaction efficiency be optimized?

this compound synthesis often involves selective hydroxylation of heptene precursors or enzymatic oxidation. Key parameters include:

- Catalyst selection : Transition-metal catalysts (e.g., OsO4 for dihydroxylation) or biocatalysts (e.g., cytochrome P450 enzymes) to control stereochemistry .

- Temperature control : Low temperatures (0–10°C) to minimize side reactions like epoxide formation.

- Purification : Use silica gel chromatography or preparative HPLC to isolate isomers, guided by TLC or NMR monitoring .

- Yield optimization : Adjust stoichiometry of oxidizing agents (e.g., H2O2 or O2) and reaction time.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm hydroxyl group positions and double-bond geometry (e.g., coupling constants for cis/trans isomers) .

- Mass spectrometry (HRMS) : Validate molecular formula (C7H12O3) and detect fragmentation patterns.

- HPLC-DAD : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–220 nm .

- Polarimetry : Determine optical activity if chiral centers are present.

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under inert gas (N2) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Cross-validation : Compare data from multiple techniques (e.g., dynamic light scattering for aggregation vs. NMR for molecular solubility) .

- Environmental controls : Standardize pH, temperature, and ionic strength during experiments.

- Degradation studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify decomposition products .

Q. What strategies are effective for studying this compound’s biological activity in vitro?

- Targeted assays : Evaluate antioxidant capacity via DPPH radical scavenging or FRAP assays .

- Cellular models : Use HepG2 or primary hepatocytes for cytotoxicity screening (MTT assay) .

- Enzymatic inhibition : Test interactions with kinases or oxidoreductases using fluorescence-based assays.

- Metabolic profiling : Incubate with liver microsomes to assess phase I/II metabolism .

Q. How can the stereochemical configuration of this compound be determined experimentally?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases .

- Circular dichroism (CD) : Compare experimental spectra with computational predictions (DFT calculations).

- X-ray crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) .

Q. What computational approaches predict this compound’s reactivity or intermolecular interactions?

- Density Functional Theory (DFT) : Calculate bond dissociation energies for hydroxyl groups to predict antioxidant mechanisms.

- Molecular docking : Simulate binding to protein targets (e.g., HIV protease) using AutoDock Vina .

- MD simulations : Analyze solvation dynamics in aqueous or lipid bilayers (GROMACS/NAMD) .

Q. Methodological Notes

- Data presentation : Follow journal guidelines for figures (e.g., "Fig. 1" labels, scale bars, and consistent fonts) .

- Referencing : Cite primary literature and avoid unreliable sources (e.g., benchchem.com ). Use "et al." for three+ authors and chronological ordering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.